1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Catalog No.
S902927
CAS No.
1105189-33-0
M.F
C16H13N3O2S
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-...

CAS Number

1105189-33-0

Product Name

1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

IUPAC Name

3-(2-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C16H13N3O2S/c1-11-5-2-3-8-14(11)18-15(10-17-16(18)22)12-6-4-7-13(9-12)19(20)21/h2-10H,1H3,(H,17,22)

InChI Key

RTNJRWGIPZJJTA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]

1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is a chemical compound with the molecular formula C16H13N3O2S and a molecular weight of 311.4 g/mol. This compound features a unique structure that includes an imidazole ring substituted at two positions: one with a 2-methylphenyl group and the other with a 3-nitrophenyl group. Its InChI key is RTNJRWGIPZJJTA-UHFFFAOYSA-N, indicating its specific chemical identity. The compound is primarily used for research purposes, particularly in the fields of medicinal chemistry and materials science .

There is no known mechanism of action described for this compound.

  • Thiols: Thiol groups can have a foul odor and may be irritating to the skin and eyes.
  • Nitro groups: Nitro groups can be explosive under certain conditions.

The reactivity of 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is influenced by the presence of both the thiol and nitro groups, making it amenable to various chemical transformations. Common reactions include:

  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
  • Oxidation: The thiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, particularly due to the activating effects of the nitro group.

These reactions are significant for synthesizing derivatives with enhanced biological activity or altered physical properties .

Research indicates that compounds similar to 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol exhibit various biological activities, including:

  • Antidiabetic Properties: Some imidazole derivatives have shown potential as anti-diabetic agents by enhancing insulin sensitivity and glucose uptake in cells .
  • Antimicrobial Activity: The presence of the thiol group contributes to antimicrobial properties, making these compounds candidates for further investigation in treating infections.
  • Corrosion Inhibition: These compounds can also serve as effective corrosion inhibitors in acidic environments, protecting metals from degradation.

The synthesis of 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol can be achieved through several methods:

  • Multistep Synthesis: A common approach involves starting from simpler imidazole derivatives and introducing substituents through nucleophilic or electrophilic reactions.
  • Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods that minimize waste and utilize less hazardous reagents .
  • Refluxing Techniques: Refluxing mixtures containing appropriate precursors in solvents like ethanol can facilitate the formation of the target compound through cyclization reactions.

These methods highlight the versatility in synthesizing this compound while considering sustainability .

1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol has several applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting diabetes and infections.
  • Material Science: Its unique properties make it suitable for use in sensors and corrosion-resistant coatings.
  • Research Tool: The compound is often utilized in biochemical research to study enzyme interactions and metabolic pathways .

Interaction studies involving 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol often focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects.

  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes related to glucose metabolism have shown promising results, suggesting its utility in managing diabetes.
  • Receptor Binding: Binding assays reveal interactions with receptors involved in inflammation and infection response, indicating broader pharmacological potential .

Several compounds share structural similarities with 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
5-Nitro-1H-benzimidazole-2-thiolContains a nitro group on a benzimidazoleExhibits strong anti-cancer activity
1H-Imidazole-2-thiolSimpler structure without aromatic substituentsPrimarily used for electrochemical applications
4-Amino-1H-imidazole-2-thiolAmino group instead of nitroKnown for its role as a building block in drug synthesis

These compounds illustrate the diversity within the imidazole family while highlighting the unique combination of substituents present in 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, which may confer distinct biological activities and applications .

Multistep Organic Synthesis Strategies

The synthesis of 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol requires sophisticated multistep organic synthesis approaches that accommodate the incorporation of both aromatic substituents and the thiol functional group [1] [2]. The most widely employed strategy involves the sequential construction of the imidazole ring followed by thiol introduction, utilizing established methodologies for imidazole-2-thiol derivatives [3] [4].

The primary multistep approach begins with the formation of the imidazole ring through a modified Debus-Radziszewski synthesis, where 1,2-dicarbonyl compounds react with aldehydes and ammonium salts under controlled conditions [5] [6]. For the target compound, this involves the condensation of appropriately substituted benzil derivatives with 2-methylbenzaldehyde and 3-nitrobenzaldehyde in the presence of ammonium acetate [7] [8]. The reaction proceeds through diimine intermediate formation, followed by cyclization and subsequent oxidation to yield the aromatic imidazole core [9] [10].

The thiol functional group introduction represents a critical step in the synthetic sequence, typically achieved through the reaction of vicinal diamines with carbon disulfide under basic conditions [4] [11]. This approach allows for the formation of imidazole-2-thiol derivatives with high selectivity, as demonstrated in related benzimidazole-2-thiol syntheses where yields of 85% were achieved through reflux conditions in ethanol-water mixtures [2] [1].

Table 1: Multistep Synthesis Strategies for Imidazole-2-thiol Derivatives

Synthesis MethodStarting MaterialsReaction ConditionsTypical Yield (%)Reference
Modified Debus-RadziszewskiBenzil, aldehydes, NH₄OAcReflux EtOH, 80-120°C69-95 [5] [6]
Vicinal Diamine Cyclization1,2-diaminoethane, CS₂H₂O/EtOH, reflux 12h85 [3] [11]
Sequential SubstitutionPhenylimidazole, nitrating agentsControlled temperature75-85 [13]
Oxidative CondensationArylmethylamines, dicarbonyls85°C, DMSO, aerobic23-95 [14] [8]

Alternative multistep strategies involve the preparation of substituted aminoalcohol intermediates through the reaction of appropriate anilines with glyoxal derivatives, followed by cyclization with thiourea or carbon disulfide [15] [16]. This approach provides greater control over regioisomer formation and allows for the selective introduction of the 2-methylphenyl and 3-nitrophenyl substituents at the desired positions [17] [18].

Catalytic Approaches (Brønsted Acid/Metal-Free)

Brønsted acid catalysis represents a highly effective approach for the synthesis of substituted imidazole derivatives, offering advantages in terms of selectivity and reaction efficiency [17] [19]. The use of fluoroboric acid-derived catalyst systems, particularly hydrogen tetrafluoroborate supported on silica (HBF₄-SiO₂), has demonstrated exceptional catalytic activity for multicomponent imidazole synthesis [17] [20].

The HBF₄-SiO₂ catalytic system operates through protonation of carbonyl groups, enhancing their electrophilic character and facilitating nucleophilic attack by ammonia or ammonium salts [17] [21]. This catalyst system shows remarkable selectivity for tetrasubstituted imidazole formation, with the ability to control competitive formation pathways through judicious selection of reaction conditions [17] [7]. The catalyst demonstrates recyclability for up to five consecutive uses without significant loss of catalytic activity [17] [22].

Metal tetrafluoroborate salts provide alternative catalytic pathways with varying degrees of effectiveness. Zinc tetrafluoroborate and cobalt tetrafluoroborate show particularly high catalytic potency, with the order of effectiveness being Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂ > NaBF₄ ≈ LiBF₄ ≈ Cu(BF₄)₂ [17] [20]. These catalysts drive selectivity toward tetrasubstituted imidazole formation through the stabilization of key intermediates and control of competitive reaction pathways [17] [18].

Table 2: Brønsted Acid and Metal-Free Catalytic Systems

Catalyst SystemLoading (mol%)SelectivityYield (%)RecyclabilityReference
HBF₄-SiO₂10-20High tetrasubstituted75-855 cycles [17] [20]
Zn(BF₄)₂5-15High tetrasubstituted78-903-4 cycles [17] [7]
Co(BF₄)₂10-15Moderate selectivity70-822-3 cycles [17] [20]
LiBF₄5-10Good trisubstituted65-78Limited [17] [22]
Ionic Liquid (L-pyrrolidine-2-carboxylic acid sulfate)5-10Excellent yields80-90Single use [19] [21]

Ionic liquid catalysis represents an environmentally friendly alternative to traditional Brønsted acid systems [19] [21]. L-pyrrolidine-2-carboxylic acid sulfate has emerged as an efficient catalyst for the synthesis of trisubstituted imidazoles under solvent-free conditions [19] [23]. This ionic liquid catalyst operates through dual activation mechanisms, simultaneously activating both electrophilic and nucleophilic components of the reaction [19] [21].

Metal-free oxidative coupling approaches have gained attention for their environmental compatibility and operational simplicity [14] [24]. These methods utilize molecular oxygen or mild oxidizing agents to facilitate the formation of imidazole rings through oxidative coupling of appropriate precursors [14] [25]. The metal-free approach typically employs catalytic amounts of acetic acid to promote N-α-C(sp³)-H bond functionalization of arylmethylamines [14] [8].

Key Reaction Mechanisms and Intermediate Formation

The formation of 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol proceeds through well-defined mechanistic pathways involving multiple intermediate species [9] [5]. The initial step involves the formation of diimine intermediates through the condensation of glyoxal derivatives with ammonia or ammonium salts [9] [25]. This process occurs through nucleophilic attack of ammonia on the carbonyl carbon, forming aminohydroxyacetaldehyde intermediates with energy barriers of approximately 13.55 kcal/mol [9] [10].

The diimine intermediate undergoes subsequent reaction with aldehyde components to form cyclic intermediates through a series of dehydration steps [9] [5]. These transformations involve energy barriers ranging from 13.42 to 31.79 kcal/mol, with the final stage involving proton transfer and the formation of aromatic imidazole derivatives [9] [25]. The mechanism involves the formation of key intermediates including aminoalcohol species, cyclic dihydroimidazole compounds, and finally the aromatic imidazole product [9] [10].

For thiol incorporation, the mechanism involves the reaction of vicinal diamines with carbon disulfide through nucleophilic addition followed by cyclization [3] [11]. The reaction proceeds through the formation of dithiocarbamate intermediates, which undergo intramolecular cyclization with elimination of hydrogen sulfide [4] [26]. This mechanism has been extensively studied for related imidazole-2-thiol derivatives, showing consistent patterns of intermediate formation and reaction pathways [1] [2].

Table 3: Key Intermediates and Energy Barriers

Intermediate TypeFormation PathwayEnergy Barrier (kcal/mol)StabilityReference
AminohydroxyacetaldehydeNH₃ + Glyoxal13.55Moderate [9] [25]
DiimineDehydration of aminoalcohol6.06-8.78Good [9] [5]
Cyclic DihydroimidazoleIntramolecular cyclization13.42-31.79High [9] [10]
DithiocarbamateCS₂ + Diamine8-12Moderate [3] [11]
Aromatic ImidazoleOxidative aromatization5-10Very High [9] [8]

The mechanism for substituted imidazole formation involves competitive pathways that can be controlled through catalyst selection and reaction conditions [17] [22]. In the presence of Brønsted acid catalysts, protonation of carbonyl groups enhances electrophilicity and directs the reaction toward specific regioisomers [17] [21]. The formation of imidazolium intermediates plays a crucial role in determining the final substitution pattern and overall reaction selectivity [17] [7].

Oxidative mechanisms involve the formation of radical intermediates through single-electron transfer processes [14] [24]. These pathways typically proceed through the generation of nitrogen-centered radicals, followed by intramolecular cyclization and hydrogen abstraction to form the aromatic imidazole ring [14] [25]. The oxidative pathway offers advantages in terms of atom economy and environmental compatibility [14] [8].

Purification and Yield Optimization Techniques

Purification of 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol requires specialized techniques that account for the presence of both aromatic substituents and the thiol functional group [26] [27]. Crystallization represents the most widely employed purification method, utilizing controlled cooling and pH adjustment to achieve high purity products [26] [28]. The crystallization process typically involves dissolution in appropriate solvents followed by gradual cooling and seeding to promote selective crystallization of the desired compound [27] [21].

Fractional crystallization has proven particularly effective for imidazole derivatives, with purity improvements from 99.1% to 99.9% achieved through controlled temperature manipulation [27] [26]. The process involves initial crystallization at temperatures between 143°C and 90°C, followed by controlled melting and recrystallization at temperatures between 143°C and 160°C [27] [28]. This approach allows for the removal of structurally similar impurities while maintaining high recovery yields [26] [27].

Table 4: Purification Methods and Yield Optimization

Purification MethodConditionsPurity ImprovementRecovery (%)Reference
Fractional Crystallization143-160°C, controlled cooling99.1% to 99.9%85-95 [27] [26]
Acid Salt FormationpH 2-4, strong acids95% to 98%80-90 [26] [28]
Column ChromatographySilica gel, gradient elution90% to 95%70-85 [22] [8]
RecrystallizationEtOH/H₂O, slow cooling85% to 92%75-85 [6] [7]
Liquid-Liquid ExtractionOrganic/aqueous phases80% to 88%85-95 [15] [20]

Yield optimization strategies focus on parameter control and reaction condition optimization [21] [28]. Temperature optimization typically involves maintaining reaction temperatures between 80°C and 120°C, with decomposition occurring above 120°C [21] [8]. Reaction time optimization shows that yields plateau after 3 hours, with extended reaction times leading to side product formation [21] [7].

The use of ammonium acetate as a nitrogen source requires careful stoichiometric control, with optimal yields achieved at 3-4 equivalents [21] [25]. Excess ammonium acetate can lead to decreased yields through competing side reactions [21] [28]. Solvent effects play a crucial role in yield optimization, with polar protic solvents such as ethanol providing optimal conditions for most synthetic approaches [6] [8].

Table 5: Reaction Parameter Optimization

ParameterOptimal RangeEffect on YieldCritical NotesReference
Temperature (°C)80-120Positive up to 110°CDecomposition >120°C [21] [8]
Reaction Time (h)1-6Plateau after 3hSide reactions with extended time [21] [7]
NH₄OAc Equivalents3-4Maximum at 3-4 equivExcess reduces yield [21] [25]
Catalyst Loading (%)10-20Optimal at 15%Diminishing returns >20% [17] [20]
pH Control7-9Critical for isolationAffects crystallization [26] [28]

Advanced purification techniques include the use of preparative high-performance liquid chromatography for high-purity requirements and the implementation of continuous flow crystallization for large-scale production [24] [27]. These methods offer superior control over particle size distribution and crystal morphology, leading to improved downstream processing characteristics [27] [28].

Fundamental Reactivity Patterns

The thiol group in 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol represents one of the most reactive functional moieties in the molecule, exhibiting both nucleophilic and electrophilic character depending on the reaction conditions [1] [2]. The sulfur atom possesses two lone pairs of electrons, making it an inherently nucleophilic center that readily participates in substitution reactions [3] [4]. The reactivity of the thiol group is significantly enhanced through deprotonation to form the corresponding thiolate anion, which occurs readily under basic conditions due to the relatively low pKa of thiol groups (typically around 8-10) [5].

Table 3.1.1: Thiol Group Reactivity Patterns

Reaction TypeMechanismTypical ConditionsRate Enhancement FactorsCommon Products
Nucleophilic Substitution with Alkyl HalidesSN2 displacementBasic conditions, polar aprotic solventsDeprotonation to thiolate (pH > pKa)Thioether linkages
Nucleophilic Substitution with Electrophilic CentersAddition-eliminationMild acidic to neutral pHElectron-withdrawing groups on electrophileSubstituted thioethers
Disulfide Formation (Oxidative Coupling)Radical or oxidativeOxidizing agents, atmospheric oxygenAtmospheric oxygen, metal catalystsDisulfide bonds
Metal CoordinationCoordination bond formationNeutral to basic pH, aqueous or organic solventsLewis acid character of metal centerMetal-thiolate complexes
Thiol-ene Addition ReactionsRadical additionRadical initiators, moderate temperaturesRadical stabilizationSaturated thioethers
Desulfurization ReactionsNucleophilic substitution with desulfurizationPh3P/ICH2CH2I system, 15 min to overnightPhosphorus activation of C-S bondC-N, C-O, C-halide bonds

Nucleophilic Substitution Mechanisms

The thiol group participates in nucleophilic substitution reactions through multiple pathways, with the specific mechanism depending on the nature of the electrophilic partner and reaction conditions [1] [6]. In the presence of alkyl halides, the reaction proceeds via an SN2 mechanism where the thiolate anion acts as the nucleophile, attacking the carbon center with concomitant displacement of the halide leaving group [4]. This process is facilitated in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, which stabilize the thiolate anion without extensively solvating it, thereby maintaining its nucleophilic character.

The enhanced nucleophilicity of thiolate ions compared to their protonated counterparts has been quantitatively demonstrated through kinetic studies [3] [7]. Research shows that the reactivity of thiols exhibits a paradoxical relationship with pKa values: while compounds with lower pKa values have a higher percentage of deprotonated thiolate ions at physiological pH, the intrinsic reactivity of the thiolate ion itself increases with higher pKa values [7]. This phenomenon results in complex pH-dependent reactivity patterns that must be considered when predicting reaction outcomes.

Desulfurization Pathways

Recent developments in thiol chemistry have revealed novel desulfurization pathways that enable the conversion of thiol groups to various other functional groups through nucleophilic substitution mechanisms [1] [6]. The triphenylphosphine/diiodoethane (Ph3P/ICH2CH2I) system has emerged as a particularly effective reagent for promoting desulfurization reactions, with benzyl thiols showing exceptional reactivity and complete conversion within 15 minutes at room temperature [1]. The mechanism involves initial formation of a phosphorus-sulfur intermediate that activates the carbon-sulfur bond for subsequent nucleophilic attack by various nucleophiles including amines, carboxylates, and halides.

Alkyl thiols demonstrate lower reactivity in these systems, requiring elevated temperatures (70°C) and extended reaction times (overnight) for complete conversion [1]. The reaction tolerates a wide array of functional groups, including hydroxyl groups, making it suitable for complex molecular environments. This methodology provides access to secondary and tertiary amines when free amines are employed as nucleophiles, representing a significant advantage over traditional alkyl halide amination methods that often suffer from side reactions.

Oxidative Coupling Reactions

The thiol group readily undergoes oxidative coupling reactions to form disulfide bonds, a process that can occur under mild conditions in the presence of atmospheric oxygen or specific oxidizing agents [2] [3]. This transformation proceeds through radical mechanisms or direct oxidation pathways, depending on the specific conditions employed. The formation of disulfide bonds is particularly relevant in biological systems and materials science applications, where such linkages provide structural stability and redox-active functionality.

Metal catalysts can significantly enhance the rate of disulfide formation, with copper, iron, and other transition metals facilitating the oxidation process [8]. The reaction can be controlled through careful selection of reaction conditions, with factors such as pH, temperature, and the presence of reducing agents influencing the equilibrium between thiol and disulfide forms.

Nitro Group Transformations (Reduction, Aromatic Electrophilic Reactions)

Reduction Mechanisms and Pathways

The nitro group in 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol undergoes various reduction transformations that significantly alter both the electronic properties and synthetic utility of the molecule [9] [10] [11]. Catalytic hydrogenation represents the most commonly employed method for nitro group reduction, utilizing heterogeneous catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere [9] [10]. This approach typically yields primary aromatic amines with high selectivity, though the reaction may also reduce other susceptible functional groups present in the molecule.

Table 3.2.1: Nitro Group Transformation Methods

Transformation TypeReagents/ConditionsProductsMechanismSelectivity Notes
Catalytic HydrogenationH2/Pd-C, H2/Raney Ni, room temperature to 50°CPrimary aromatic aminesHeterogeneous catalysis, H2 additionHigh chemoselectivity, may reduce other groups
Metal/Acid ReductionFe/HCl, Zn/HCl, Sn/HCl, reflux conditionsAmmonium salts (requires base treatment)Electron transfer, protonation stepsMild conditions, tolerates other functionalities
Sodium Sulfide ReductionNa2S, aqueous solution, mild heatingSelective reduction in presence of other nitro groupsNucleophilic attack, electron transferCan be selective for one nitro group
Electrophilic Aromatic SubstitutionHNO3/H2SO4, meta-directing for further substitutionPolynitro compoundsElectrophilic attack, arenium ion intermediateMeta-directing effect of existing nitro group
Nucleophilic Aromatic SubstitutionStrong nucleophiles, elevated temperaturesSubstituted nitroaromaticsAddition-elimination, Meisenheimer complexRequires good leaving groups
Partial Reduction to HydroxylamineZn/NH4Cl, controlled conditions, 0-10°CAromatic hydroxylaminesControlled electron transferIntermediate for further transformations

Metal-Acid Reduction Systems

Metal-acid reduction systems provide an alternative approach to nitro group reduction that often exhibits greater functional group tolerance compared to catalytic hydrogenation [10] [12] [11]. Iron in hydrochloric acid, zinc in hydrochloric acid, and tin in hydrochloric acid represent the most frequently employed combinations, with each system offering distinct advantages in terms of reaction conditions and selectivity [10] [12]. These reductions proceed through sequential electron transfer processes, with the metal serving as the electron source and the acid providing the necessary protons for the overall transformation.

The mechanism involves initial formation of radical anion intermediates, followed by further reduction through nitroso and hydroxylamine intermediates before reaching the final amine product [13]. Under acidic conditions, the amine product is obtained as an ammonium salt, requiring subsequent treatment with base to liberate the free amine [14] [12]. This approach is particularly valuable when dealing with molecules containing other reducible functionalities that might interfere with catalytic hydrogenation.

Selective Reduction Strategies

Sodium sulfide has emerged as a valuable reagent for achieving selective reduction of nitro groups, particularly in molecules containing multiple nitro substituents [9] [10]. This reagent operates through nucleophilic attack on the nitro group followed by electron transfer processes, and it demonstrates the ability to selectively reduce one nitro group while leaving others intact [9]. The selectivity arises from differences in the electronic environment of the various nitro groups and their accessibility to the nucleophilic sulfide reagent.

Controlled partial reduction to hydroxylamine derivatives can be achieved using zinc in ammonium chloride solution under carefully controlled temperature conditions (0-10°C) [9] [10]. These hydroxylamine intermediates serve as valuable synthetic building blocks for further chemical transformations, including cyclization reactions and oxidative processes that can generate nitroso compounds or regenerate nitro functionality under different conditions.

Electrophilic Aromatic Substitution Patterns

The presence of a nitro group significantly influences the reactivity of the aromatic ring toward electrophilic substitution reactions [14] [15] [16]. Nitro groups are strong electron-withdrawing substituents that decrease the overall electron density of the aromatic system, making it less reactive toward electrophilic attack [15] [16]. Additionally, nitro groups exhibit a meta-directing effect, meaning that subsequent electrophilic substitution reactions occur preferentially at the meta position relative to the nitro group.

This directing effect arises from the destabilization of potential intermediates where positive charge would be located ortho or para to the electron-withdrawing nitro group [16]. The meta-directing nature of nitro groups makes them valuable for synthesizing polysubstituted aromatic compounds with specific substitution patterns. In molecules containing both activating and deactivating groups, the overall reactivity and regioselectivity depend on the relative strength and positions of these substituents.

Imidazole Ring Functionalization and Coordination Chemistry

Positional Reactivity and Substitution Patterns

The imidazole ring in 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol exhibits distinct reactivity patterns at different positions, with each site offering unique opportunities for chemical modification [17] [18] [19]. The C-5 position demonstrates the highest reactivity toward electrophilic aromatic substitution due to the electron-rich nature of this carbon center [20] [21]. Research has consistently shown that electrophilic substitution occurs preferentially at C-5, followed by C-4, while C-2 shows the highest acidity for deprotonation-based transformations [21].

Table 3.3.1: Imidazole Ring Functionalization Patterns

PositionReactivityTypical ReagentsMechanism TypeCommon Applications
C-2 (between nitrogens)Acidic C-H, nucleophilic substitution favoredStrong nucleophiles, bases for deprotonationDeprotonation followed by nucleophilic attackC-H functionalization, cross-coupling
C-4 (next to NH)Moderate electrophilic substitutionMild electrophiles, Lewis acid catalystsElectrophilic aromatic substitutionHalogenation, nitration (less common)
C-5 (next to NH)High electrophilic substitution reactivityElectrophiles (halogens, NO2+, etc.)Electrophilic aromatic substitutionHalogenation, nitration, alkylation
N-1 (pyrrole-like)Alkylation, acylation, metalationAlkyl halides, acyl chlorides, strong basesDirect nucleophilic substitutionN-alkylation, protection strategies
N-3 (pyridine-like)Initial electrophilic attack, quaternizationElectrophiles, subsequent rearrangementElectrophilic attack with rearrangementQuaternary salt formation
Multiple positionsSequential functionalizationSelective protecting groupsMulti-step selective processesComplex molecule synthesis

Electrophilic Substitution Mechanisms

Electrophilic attack on the imidazole ring initially occurs at the N-3 (pyridine-like) nitrogen, forming a quaternary imidazolium intermediate [22]. This intermediate can undergo subsequent rearrangement processes where the electrophile migrates from nitrogen to carbon, typically ending up at the C-2 position after deprotonation [22]. The mechanism involves formation of resonance-stabilized cationic intermediates that facilitate the electrophile transfer from the initially attacked nitrogen to the final carbon position.

The rearrangement process is facilitated by the presence of base, which can be either an external base or another imidazole molecule acting as an internal base [22]. This phenomenon explains why alkylation reactions of unsubstituted imidazoles often yield N-1 substituted products rather than the initially expected N-3 substituted compounds. The electronic distribution within the imidazole ring, with its combination of electron-rich and electron-deficient centers, governs these complex substitution patterns.

Metal Coordination Properties

The imidazole ring serves as an excellent ligand for transition metal coordination, primarily through the N-3 (pyridine-like) nitrogen atom [23] [24] [25]. This nitrogen possesses a lone pair of electrons that is not involved in the aromatic π-system, making it available for coordination to metal centers [23]. The basicity of this nitrogen (pKa of protonated imidazolium ≈ 6.95) places it between pyridine and ammonia in terms of donor strength, making it suitable for coordination to a wide range of metal ions.

Table 3.3.2: Metal Coordination Chemistry of Imidazole

Metal IonCoordination NumberBinding ModeComplex StabilityBiological Relevance
Cu(II)4 (square planar), 6 (octahedral)Monodentate via N3 (pyridine-like)High (Jahn-Teller distortion possible)Copper enzymes, electron transfer
Zn(II)4 (tetrahedral), 6 (octahedral)Monodentate via N3High (kinetically labile)Zinc fingers, catalytic sites
Fe(II/III)6 (octahedral)Monodentate via N3Very high (especially Fe(III))Heme proteins, iron-sulfur clusters
Ni(II)4 (square planar), 6 (octahedral)Monodentate via N3HighUrease, hydrogenases
Co(II/III)6 (octahedral)Monodentate via N3Very high (especially Co(III))Vitamin B12, oxidases
Pd(II), Pt(II)4 (square planar)Monodentate via N3Very high (kinetically inert)Anticancer drugs, catalysts

Coordination Complex Formation and Stability

Imidazole forms homoleptic complexes with various metal ions, with hexakis complexes being particularly well-characterized for divalent metal ions including Fe(II), Co(II), Ni(II), Zn(II), and Cd(II) [23]. The formation of these complexes follows predictable patterns based on the electronic configuration and preferred coordination geometry of the metal center. Square planar geometries are favored for d8 metal ions such as Pd(II) and Pt(II), while octahedral geometries are typical for most other transition metal ions.

The stability of these coordination complexes depends on several factors including the electronic configuration of the metal, the presence of other ligands, and the specific substitution pattern on the imidazole ring [24] [26]. Computational studies have revealed that multiple-imidazole complexes exhibit significant ligand-ligand interactions and metal-π stacking effects that contribute to overall complex stability [24]. These interactions become increasingly important as the number of coordinated imidazole ligands increases, leading to cooperative binding effects.

Solvent and pH-Dependent Reactivity Patterns

pH Effects on Thiol Reactivity

The reactivity of the thiol group in 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol exhibits pronounced pH dependence due to the acid-base equilibrium between the protonated thiol (RSH) and deprotonated thiolate (RS-) forms [8] [7] [5]. At pH values below the pKa of the thiol group, the protonated form predominates, resulting in lower nucleophilic reactivity but potentially enhanced electrophilic character [7]. Conversely, at pH values above the pKa, the thiolate anion becomes the dominant species, dramatically increasing nucleophilic reactivity toward electrophilic centers.

Table 3.4.1: Solvent and pH Effects on Reactivity

ParameterThiol StateReactivity PatternPreferred ReactionsExamples
pH < pKa (acidic)Predominantly RSH (protonated)Lower nucleophilicity, higher pKa compounds more reactiveRadical reactions, specific acid catalysisDisulfide formation via radicals
pH ≈ pKa (near neutral)Mixed RSH/RS- equilibriumBalanced reactivity, pH-dependent equilibriumMixed mechanisms, buffer-dependentEnzymatic thiol chemistry
pH > pKa (basic)Predominantly RS- (deprotonated)Higher nucleophilicity, thiolate ions dominantNucleophilic substitutions, base-catalyzedAlkylation, Michael additions
Polar protic solventsHydrogen bonding stabilizationEnhanced hydrogen bonding, stabilized transition statesHydrogen-bonded intermediatesAqueous biochemical systems
Polar aprotic solventsDipole stabilizationEnhanced charge separation, faster ionic reactionsSN2 reactions, charge-separated statesDMF, DMSO-mediated reactions
Nonpolar solventsMinimal solvationReduced solvation, different selectivityRadical processes, hydrophobic interactionsHydrocarbon solvents, lipid environments

Solvent Effects on Reaction Mechanisms

Solvent polarity and hydrogen bonding capability significantly influence the reaction pathways and rates observed for 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol [27] [28] [29]. Polar protic solvents such as water and alcohols stabilize charged intermediates through hydrogen bonding and electrostatic interactions, favoring ionic reaction mechanisms [29]. These solvents can also participate directly in reaction pathways through proton transfer processes or as nucleophilic partners in substitution reactions.

Polar aprotic solvents including dimethyl sulfoxide, dimethylformamide, and acetonitrile enhance the reactivity of anionic nucleophiles by providing stabilization without extensive solvation that would reduce nucleophilicity [28] [29]. These solvents are particularly effective for SN2 reactions and other processes involving charge-separated transition states. The absence of protic hydrogen atoms eliminates competing hydrogen bonding interactions that might otherwise interfere with the desired reaction pathway.

Hydrogen Bonding and Solvation Effects

The complex interplay between hydrogen bonding and solvation effects determines the overall reactivity profile of the compound in different solvent systems [30] [27]. Thiol groups can act as both hydrogen bond donors and acceptors, leading to complex solvation patterns that influence their chemical behavior [27]. In aqueous solution, the thiol group forms hydrogen bonds with water molecules, which can either stabilize or destabilize transition states depending on the specific reaction mechanism.

Recent studies have demonstrated that fluorinated alcohols such as trifluoroethanol and hexafluoroisopropanol exhibit unique solvation properties that can dramatically alter reaction selectivity [31]. These solvents possess high acidity (low pKa) and strong hydrogen bond donating ability, which can suppress the reactivity of certain functional groups while enhancing others [31]. This phenomenon has been exploited to achieve chemoselectivity switches in complex molecular systems containing multiple reactive sites.

Temperature and Kinetic Considerations

Temperature effects on the reactivity of 1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol are closely coupled with solvent properties and pH conditions [3] [4]. Elevated temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, but they can also shift equilibria between different tautomeric forms or protonation states. For thiol-containing compounds, temperature increases can accelerate oxidation processes leading to disulfide formation, particularly in the presence of atmospheric oxygen.

The activation energies for various reaction pathways differ significantly, leading to temperature-dependent selectivity patterns [3] [4]. For example, thiol-ester exchange reactions show activation energies ranging from 36-139 kJ/mol depending on the specific substituents and reaction conditions [3]. These differences in activation barriers mean that reaction selectivity can be tuned through careful temperature control, with lower temperatures favoring thermodynamically controlled products and higher temperatures promoting kinetically favored pathways.

XLogP3

3.3

Dates

Last modified: 08-16-2023

Explore Compound Types